12(R)-HETE vs 12(S)-HETE: Superior TP Receptor Binding Affinity and Platelet Aggregation Inhibition
In radioligand competition binding assays using washed human platelets, 12(R)-HETE demonstrated approximately 2.8-fold higher affinity for the thromboxane A2/prostaglandin H2 (TP) receptor compared to its 12(S) enantiomer [1]. The rank order of potency was confirmed across multiple independent studies, with 12(R)-HETE consistently exhibiting superior TP receptor antagonism relative to 12(S)-HETE, 15(S)-HETE, and 5(S)-HETE . In functional assays, 12(R)-HETE inhibited platelet aggregation induced by the TP receptor agonist I-BOP with an IC50 of 3.6 μM [2].
| Evidence Dimension | TP receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.734 μM (platelet aggregation inhibition IC50 = 3.6 μM against I-BOP) |
| Comparator Or Baseline | 12(S)-HETE IC50 = 2.06 μM; 5(S)-HETE IC50 > 25 μM; 15(S)-HETE IC50 = 2.0 μM; U46619 IC50 = 0.07 μM |
| Quantified Difference | 12(R)-HETE has 2.8-fold higher TP receptor affinity than 12(S)-HETE; >34-fold higher than 5(S)-HETE |
| Conditions | Radioligand binding: [125I]BOP competition in washed human platelets; platelet aggregation: I-BOP (10 nM) induced aggregation |
Why This Matters
Researchers studying thromboxane receptor pharmacology or developing antiplatelet agents should select 12(R)-HETE as the more potent endogenous reference antagonist rather than 12(S)-HETE.
- [1] Mais DE, Saussy DL Jr, Kochel PJ, et al. Interaction of 5-HETE, 12-HETE, 15-HETE and 5,12-diHETE at the human platelet thromboxane A2/prostaglandin H2 receptor. Eicosanoids. 1990;3(3):121-124. PMID: 2169775. View Source
- [2] Bertin Bioreagent. 12(R)-HETE Product Page. CAT N°: 34560. View Source
